molecular formula C6H8ClN3 B11785024 2-Chloro-6-methylpyridine-3,4-diamine CAS No. 1624261-30-8

2-Chloro-6-methylpyridine-3,4-diamine

Cat. No.: B11785024
CAS No.: 1624261-30-8
M. Wt: 157.60 g/mol
InChI Key: USYYYMKNEGRROE-UHFFFAOYSA-N
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Description

2-Chloro-6-methylpyridine-3,4-diamine is an organic compound with the molecular formula C6H8ClN3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methylpyridine-3,4-diamine typically involves multi-step organic reactions. One common method starts with the chlorination of 6-methylpyridine, followed by nitration and reduction to introduce the amino groups at the 3 and 4 positions. The reaction conditions often involve the use of strong acids and bases, as well as catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous chemicals and high temperatures .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylpyridine-3,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

2-Chloro-6-methylpyridine-3,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylpyridine-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-methylpyridine-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry .

Properties

CAS No.

1624261-30-8

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

2-chloro-6-methylpyridine-3,4-diamine

InChI

InChI=1S/C6H8ClN3/c1-3-2-4(8)5(9)6(7)10-3/h2H,9H2,1H3,(H2,8,10)

InChI Key

USYYYMKNEGRROE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)N)N

Origin of Product

United States

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